1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea
Description
1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a synthetic urea derivative characterized by a benzhydryl group (a diphenylmethyl moiety) and a substituted hydroxy-methylthio-butyl chain. Its structure combines aromatic and sulfur-containing aliphatic components, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-20(24,13-14-25-2)15-21-19(23)22-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,24H,13-15H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCIZEOJQVAHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves several steps, typically starting with the preparation of the benzhydryl chloride and the corresponding amine. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions of the molecule, often using halogenating agents or nucleophiles to introduce new functional groups
Scientific Research Applications
1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, we compare it with structurally or functionally analogous urea derivatives. Key compounds include:
Table 1: Structural and Functional Comparison
Key Findings:
Lipophilicity and Bioavailability: The benzhydryl group in the target compound increases lipophilicity (logP ~4.2) compared to simpler aryl-urea analogs (e.g., 1-(2-hydroxyethyl)-3-phenylurea, logP 1.5).
Sulfur-Containing Moieties : Unlike 1-(4-methylphenyl)-3-(methylthioethyl)urea, which has a short methylthioethyl chain, the target compound’s 4-(methylthio)butyl group may allow for stronger interactions with cysteine-rich enzyme active sites or metal ions .
Research Limitations:
- Direct comparative studies on the biological activity of the target compound are scarce, as most literature focuses on simpler urea derivatives.
- The methylthio group’s metabolic stability (e.g., oxidation to sulfoxide/sulfone derivatives) remains uncharacterized for this compound but is a known liability in other sulfur-containing drugs .
Biological Activity
1-Benzhydryl-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound that has attracted significant attention due to its diverse biological activities. Its unique molecular structure, which includes a benzhydryl group and a urea moiety, positions it as a potential candidate for various therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, through a review of existing literature and research findings.
Chemical Structure and Properties
The chemical formula of this compound is . The structural characteristics that contribute to its biological activity include:
| Property | Details |
|---|---|
| IUPAC Name | 1-benzhydryl-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |
| CAS Number | 1396687-26-5 |
| Molecular Weight | 350.50 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Study Findings : A study reported that the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Mechanism of Action : The antimicrobial effect is believed to result from the compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has also been explored, particularly in relation to its ability to induce apoptosis in cancer cells.
- Cell Line Studies : Research involving various cancer cell lines indicated that the compound can inhibit cell proliferation and induce apoptosis, with mechanisms involving caspase activation and mitochondrial pathway engagement .
- Case Study : A specific case study highlighted the efficacy of the compound in reducing tumor growth in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- DNA Interaction : Studies have shown that it can bind to DNA, leading to cleavage and disruption of replication processes, which is particularly relevant in cancer therapy .
Research Findings Summary
A comprehensive review of literature reveals several key findings regarding the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
